ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex heterocyclic compound featuring a thiazole core, a substituted pyrrolidinone ring, and multiple aromatic and heteroaromatic substituents. Key structural components include:
- Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms, substituted with a methyl group at position 4 and an ethyl carboxylate ester at position 4.
- Pyrrolidinone moiety: A five-membered lactam ring (4,5-dioxopyrrolidin-1-yl) at position 2 of the thiazole, further substituted with a 3-chlorophenyl group and a hydroxymethylidene unit linked to a 5-methylfuran-2-yl group in the (3E)-configuration.
This compound’s hybrid architecture combines features of thiazoles (known for diverse bioactivity) and pyrrolidinones (often used in pharmaceuticals for their conformational rigidity). Its synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods used for related thiazole-pyrrolidinone hybrids .
Properties
IUPAC Name |
ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6S/c1-4-31-22(30)20-12(3)25-23(33-20)26-17(13-6-5-7-14(24)10-13)16(19(28)21(26)29)18(27)15-9-8-11(2)32-15/h5-10,17,28H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUMVQALNDTDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiazole and pyrrolidine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate may be studied for its potential biological activity. This could include investigations into its effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with analogues sharing core motifs (thiazole, pyrrolidinone) or substituent patterns. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|
| Target Compound | Thiazole + Pyrrolidinone | 3-Chlorophenyl, 5-methylfuran-2-yl, ethyl carboxylate | High lipophilicity (due to chlorophenyl and methylfuran), potential for dual hydrogen bonding (hydroxymethylidene and pyrrolidinone carbonyl) |
| Ethyl 3-(2-Chlorophenyl)-4-Methyl-2-Sulfanylidene-1,3-Thiazole-5-Carboxylate () | Thiazole | 2-Chlorophenyl, sulfanylidene (C=S) | Enhanced electrophilicity at C=S group; used in nucleophilic substitution reactions. Lower solubility in polar solvents compared to the target compound |
| Methyl 2-Chlorothiazole-5-Carboxylate () | Thiazole | Chlorine at position 2, methyl ester | Simpler structure; reactive at C2 for cross-coupling. Lacks pyrrolidinone, reducing potential for hydrogen-bond interactions |
| 1-(5-Chlorothiophen-2-yl)Cyclobutan-1-ol () | Cyclobutanol + Thiophene | Chlorothiophene, hydroxyl | Polar hydroxyl group improves aqueous solubility. Thiophene’s sulfur atom may confer distinct metabolic stability vs. furan in the target compound |
| Pyrrolidinone Derivatives (e.g., 1,4-Dimethylpyrrolidin-2-one) () | Pyrrolidinone | Methyl groups | Lacks aromatic substituents; used as solvents or intermediates. Less bioactive than the target compound due to absence of thiazole and chlorophenyl |
Key Findings :
Thiazole Derivatives: Substituents at position 2 (e.g., pyrrolidinone vs. sulfanylidene) dictate reactivity. The target compound’s pyrrolidinone enables hydrogen bonding, critical for protein target engagement, whereas sulfanylidene derivatives favor electrophilic reactions . Ethyl carboxylate esters (vs.
Pyrrolidinone Hybrids: The 4,5-dioxo configuration in the target compound increases polarity compared to non-ketonic pyrrolidinones (e.g., 1,4-dimethylpyrrolidin-2-one), improving solubility in semi-polar solvents .
Aromatic/Heteroaromatic Substituents: 3-Chlorophenyl vs. thiophene/chlorothiophene: Chlorophenyl’s electron-withdrawing effect stabilizes negative charges in intermediates, whereas thiophene’s aromaticity may enhance π-stacking in biological systems . 5-Methylfuran-2-yl vs. pyrazole (): Furan’s oxygen atom offers hydrogen-bond acceptor sites, contrasting with pyrazole’s dual N-H donor/acceptor capacity .
Biological Activity Correlations: Compounds with thiazole-pyrrolidinone hybrids (like the target) often exhibit antimicrobial or kinase inhibitory activity, attributed to their ability to disrupt enzyme active sites via dual hydrogen bonding and hydrophobic interactions . Substituent variations (e.g., furan vs. thiophene) correlate with target selectivity. For example, furan-containing derivatives show higher affinity for bacterial enoyl-ACP reductase, while thiophene analogues target mammalian kinases .
Computational and Experimental Insights :
- Structural Analysis : Tools like SHELXL () and Multiwfn () enable precise determination of the target compound’s stereochemistry and electron density distribution, critical for comparing reactivity with analogues .
- Bioactivity Profiling: Data mining () suggests that structurally similar compounds cluster by mode of action, implying the target compound may share bioactivity with thiazole-based antimicrobials or pyrrolidinone-containing enzyme inhibitors .
Biological Activity
Ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure suggests various pharmacological properties, which have been explored through various studies.
The molecular formula of the compound is with a molecular weight of approximately 486.9 g/mol. Its complexity rating is noted to be 830, indicating a structurally intricate molecule that may interact with biological systems in multifaceted ways.
1. Hypolipidemic Effects
One significant area of research involves the compound's hypolipidemic effects. A related compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, demonstrated a marked reduction in serum cholesterol and triglyceride levels in normal and hereditary hyperlipidemic rats. Specifically, it reduced cholesterol levels by 23% and triglycerides by 35% at a dietary dose of 0.05% . This suggests potential applications for managing lipid profiles in clinical settings.
2. Platelet Aggregation Inhibition
In addition to lipid-lowering effects, the compound exhibited anti-platelet aggregation properties. In vitro studies indicated that it could inhibit platelet aggregation effectively, which is crucial for preventing thrombotic events in cardiovascular diseases .
3. Allosteric Modulation
Research has indicated that derivatives of this compound may act as allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neurological conditions, suggesting that compounds like ethyl 2-{(3E)-...} could have neuroprotective or neurotherapeutic potentials .
Case Studies
Several studies have been conducted to explore the biological activities of this compound and its analogs:
- Study on Lipid Profiles : In a controlled study involving Sprague-Dawley rats, the administration of a related compound resulted in significant reductions in lipid levels, indicating its potential as a therapeutic agent for hyperlipidemia .
- Neuropharmacological Assessment : Investigations into the modulation of mGluR5 have shown promise for compounds similar to ethyl 2-{(3E)-...}, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidinone and thiazole intermediates. Key steps include:
- Condensation reactions : Use hydroxy-methylidene furan derivatives (e.g., 5-methylfuran-2-yl) with pyrrolidin-4,5-dione precursors under reflux in ethanol or methanol .
- Catalyst selection : Optimize yields using Lewis acids (e.g., ZnCl₂, FeCl₃) to stabilize reactive intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from acetone/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer : Combine complementary techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chlorophenyl, methylfuran) and stereochemistry at the (3E)-configured double bond .
- IR spectroscopy : Verify carbonyl groups (4,5-dioxopyrrolidin) at ~1700–1750 cm⁻¹ and hydroxyl absorption at ~3200–3500 cm⁻¹ .
- X-ray crystallography : Resolve ambiguities in molecular geometry, particularly the (3E)-configuration and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of the thiazole-pyrrolidinone core?
- Methodological Answer :
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize charge-separated intermediates in the thiazole cyclization step .
- Temperature control : Maintain 60–80°C to avoid decomposition of the hydroxy-methylidene group .
- Monitoring : Track reaction progress via TLC (Rf = 0.5 in 3:7 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?
- Methodological Answer :
- Dynamic effects : Consider rotational barriers in the (3E)-methylidene group, which may cause unexpected NOE correlations. Use variable-temperature NMR to confirm .
- Computational validation : Perform DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
- Alternative techniques : Employ mass spectrometry (HRMS) to verify molecular weight and isotopic patterns for chlorine atoms .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent variation : Modify the 3-chlorophenyl group (e.g., replace with 4-fluorophenyl) to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use molecular docking (MOE software) to predict interactions with target proteins (e.g., enzymes in inflammatory pathways) .
- In vitro assays : Test analogs for inhibition of cyclooxygenase (COX-2) or interleukin-6 (IL-6) to link structural features to anti-inflammatory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
